molecular formula C18H19N3O2 B5630922 2-Amino-4-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile

2-Amino-4-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Cat. No.: B5630922
M. Wt: 309.4 g/mol
InChI Key: FTJYCGBLYICOGL-UHFFFAOYSA-N
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Description

2-Amino-4-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a tetrahydroquinoline derivative featuring a 3,4-dimethoxyphenyl substituent at the 4-position and a cyano group at the 3-position. This compound is synthesized via a multicomponent reaction involving 3,4-dimethoxybenzaldehyde, α-tetralone, ethyl cyanoacetate, and ammonium acetate under reflux conditions . Crystallographic studies reveal a twisted conformation between the dimethoxyphenyl group and the quinoline core, which may affect packing and solubility .

Properties

IUPAC Name

2-amino-4-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-22-15-8-7-11(9-16(15)23-2)17-12-5-3-4-6-14(12)21-18(20)13(17)10-19/h7-9H,3-6H2,1-2H3,(H2,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTJYCGBLYICOGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C(=NC3=C2CCCC3)N)C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile typically involves multi-component reactions. One common method includes the condensation of aromatic aldehydes, malononitrile, and ammonium acetate in the presence of a catalyst such as iron (III) phosphate . The reaction is usually carried out under reflux conditions in a suitable solvent, such as ethanol or methanol, for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Catalysts that are reusable and environmentally friendly, such as iron (III) phosphate, are preferred for industrial applications to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.

    Substitution: The amino and methoxy groups can participate in substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline or tetrahydroquinoline derivatives, depending on the reagents used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of tetrahydroquinoline compounds exhibit promising anticancer properties. For instance, research has shown that 2-amino derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that a related compound significantly reduced tumor growth in xenograft models of breast cancer . The mechanism was attributed to the inhibition of specific kinases involved in cell signaling pathways.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects against various pathogens. The presence of the dimethoxyphenyl group enhances its interaction with microbial membranes, leading to increased efficacy.

Data Table: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Neuroprotective Effects

Research has suggested that this compound may have neuroprotective properties due to its ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.

Case Study:

In vitro studies highlighted that treatment with the compound resulted in decreased levels of reactive oxygen species (ROS) and improved cell viability in models of neurodegeneration . This suggests potential applications in treating conditions like Alzheimer's disease.

Synthesis of Novel Compounds

The unique structure of 2-amino-4-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile serves as a scaffold for synthesizing new derivatives with enhanced biological activities.

Synthesis Example:

A synthetic route involving the reaction of malononitrile with appropriate aldehydes has been documented, leading to various modified compounds that exhibit improved pharmacological profiles .

Mechanism of Action

The mechanism of action of 2-Amino-4-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

  • 2-Amino-4-(4-(dimethylamino)phenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile (2a): Substituent: 4-(Dimethylamino)phenyl. Physical Properties: Melting point 245–247°C, yield 24% . Key Difference: The electron-donating dimethylamino group increases solubility in polar solvents compared to the dimethoxy analog.
  • 2-Amino-4-(4-hydroxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile (2b): Substituent: 4-Hydroxyphenyl. Physical Properties: Melting point 153–155°C, yield 33% . Key Difference: The hydroxyl group introduces hydrogen-bonding capability, enhancing crystallinity but reducing stability under acidic conditions.

Core Structural Modifications

  • 2-Amino-4-(3,4-dimethoxyphenyl)-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile: Core Structure: Chromene (benzopyran) instead of tetrahydroquinoline. Synthesis: Derived from 3,4-dimethoxybenzaldehyde and malononitrile, yielding a fused chromene system .
  • 2-Amino-6-methyl-4-(pyridin-3-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile: Substituents: Methyl group at position 6, pyridinyl at position 3. Properties: Pyridinyl enhances metal-binding capacity, relevant for catalytic or medicinal applications .

Data Tables

Table 1: Physical Properties of Selected Tetrahydroquinoline Derivatives

Compound Substituent(s) Melting Point (°C) Yield (%) Key Feature(s)
2-Amino-4-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile 3,4-Dimethoxyphenyl Not reported Not reported Twisted dimethoxyphenyl conformation
2-Amino-4-(4-(dimethylamino)phenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile (2a) 4-(Dimethylamino)phenyl 245–247 24 Enhanced polar solubility
2-Amino-4-(4-hydroxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile (2b) 4-Hydroxyphenyl 153–155 33 Hydrogen-bonding capability
2-Amino-4-(1,3-diphenyl-1H-pyrazol-4-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile 1,3-Diphenylpyrazole 223–225 74 Kinase inhibitory activity

Research Findings and Trends

  • Synthesis Efficiency: Microwave irradiation improves yields (e.g., 70–80% for dihydrobenzoquinoline derivatives) compared to conventional reflux methods (24–33% for tetrahydroquinolines) .
  • Biological Activity: Electron-donating groups (e.g., methoxy, dimethylamino) correlate with enhanced antimicrobial and kinase inhibitory activities, while bulky substituents (e.g., trifluoromethyl) reduce solubility but increase target specificity .
  • Crystallographic Insights : Twisted conformations in dimethoxyphenyl derivatives influence intermolecular interactions, such as N–H⋯O hydrogen bonds, which stabilize crystal lattices .

Biological Activity

2-Amino-4-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile (commonly referred to as compound 1) is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of compound 1, including its synthesis, pharmacological properties, and molecular interactions.

Synthesis

Compound 1 is synthesized through a multi-step process involving the reaction of 3,4-dimethoxybenzaldehyde with malononitrile and cyclohexanone derivatives. The synthesis typically yields high purity and structural integrity suitable for biological testing. The detailed synthetic pathway includes the formation of key intermediates that are subsequently converted into the final product using established organic chemistry techniques .

Antimicrobial Properties

Recent studies have indicated that compound 1 exhibits significant antimicrobial activity against various bacterial strains. For instance, molecular docking studies suggest that it has a high binding affinity for essential enzymes in Mycobacterium tuberculosis, including dihydrofolate reductase (DHFR) and pantothenate kinase (MtPanK). These interactions suggest that compound 1 could serve as a lead compound in developing new antitubercular agents .

Antidiabetic Effects

In addition to its antimicrobial properties, compound 1 has been evaluated for its antidiabetic potential. It has shown inhibitory activity against α- and β-glucosidases, which are crucial in carbohydrate metabolism. This inhibition could help manage blood sugar levels in diabetic patients, indicating a promising avenue for further research into its use as an antidiabetic agent .

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the safety profile of compound 1. In vitro studies on various cancer cell lines revealed that while some derivatives exhibit cytotoxic effects at higher concentrations, compound 1 itself showed limited activity against CCRF-CEM leukemia cells with IC50 values exceeding 20 µg/mL . This suggests that while it may have some anticancer properties, further modifications may be necessary to enhance its efficacy.

Molecular Docking Studies

Molecular docking studies have provided insights into the binding mechanisms of compound 1 with target proteins. For example:

Target Protein Binding Affinity (kcal/mol) Key Interactions
DHFR-9.0 to -9.7Hydrophobic residues interaction
MtPanK-8.5Hydrogen bonding with active site residues
DprE1-8.0π-π stacking interactions

These interactions are crucial for understanding how compound 1 can inhibit these enzymes and suggests potential pathways for drug development against multidrug-resistant strains of Mycobacterium tuberculosis .

Case Studies

Case Study 1: Antitubercular Activity
In a study assessing the antitubercular activity of various tetrahydroquinoline derivatives, compound 1 was found to inhibit DHFR effectively. The study utilized molecular docking simulations to predict binding affinities and confirmed these predictions through enzyme inhibition assays .

Case Study 2: Antidiabetic Potential
Another research focused on the inhibitory effects of compound 1 on glucosidases demonstrated promising results. The study suggested that derivatives based on this scaffold could be developed into therapeutic agents for diabetes management by targeting carbohydrate metabolism pathways .

Q & A

Q. What are the optimal synthetic routes for preparing 2-amino-4-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile, and how can yields be improved?

Methodological Answer: The compound is synthesized via a multicomponent reaction involving α-substituted cinnamonitrile, α-tetralone, and ammonium acetate as a catalyst. Microwave irradiation significantly enhances reaction efficiency, reducing side products and improving yields (e.g., from 60% to >85%) compared to conventional heating . Substituted benzaldehydes (e.g., 3,4-dimethoxybenzaldehyde) are critical for regioselectivity, but slight deviations in stoichiometry or aldehyde choice can lead to byproducts like dicarbonitrile-substituted dihydrophenanthrenes .

Q. How is the molecular structure of this compound validated, and what crystallographic parameters are critical for confirmation?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include:

  • R factor : <0.05 (e.g., 0.051 in ).
  • Torsion angles : Critical for confirming planarity of the quinoline ring (e.g., C14–C1–C15–C16 = 179.36° in ).
  • Disorder analysis : Resolved using SHELXL refinement (e.g., disorder in the dihydrophenanthrene moiety in ).
    Data collection at low temperatures (100 K) minimizes thermal motion artifacts .

Q. What spectroscopic techniques are essential for characterizing intermediate and final products?

Methodological Answer:

  • NMR : 1^1H and 13^13C NMR confirm substituent integration (e.g., methoxy protons at δ 3.8–4.0 ppm ).
  • FT-IR : Cyano group absorption at ~2200 cm1^{-1} and NH2_2 stretches at 3350–3450 cm1^{-1} .
  • Mass spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]+^+ at m/z 364.1652) .

Advanced Research Questions

Q. How do substituents on the phenyl ring (e.g., 3,4-dimethoxy vs. 4-chloro) influence reaction pathways and byproduct formation?

Methodological Answer: Electron-donating groups (e.g., methoxy) stabilize intermediates via resonance, favoring quinoline formation. In contrast, electron-withdrawing groups (e.g., Cl) promote competing cyclization pathways, leading to dihydrophenanthrene byproducts. For example:

SubstituentProduct Ratio (Quinoline:Dihydrophenanthrene)Reference
3,4-OCH3_319:1
4-Cl4:1
This trend is attributed to steric and electronic effects during enamine formation .

Q. How can computational modeling resolve contradictions in experimental data (e.g., unexpected dihedral angles in crystal structures)?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict optimized geometries. Discrepancies between computed and experimental dihedral angles (e.g., C10–C11–C12–C13 = -2.0° vs. -158.7° in ) arise from crystal packing forces. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H-bonding, π-π stacking) that distort molecular conformations .

Q. What strategies mitigate decomposition during thermal or photochemical stability studies?

Methodological Answer:

  • Thermal stability : Differential Scanning Calorimetry (DSC) reveals decomposition onset at ~220°C. Storage under inert gas (N2_2) prevents oxidation .
  • Photostability : UV-Vis studies show λmax_{\text{max}} at 310 nm. Amber glassware and radical scavengers (e.g., BHT) reduce photodegradation by 40% .

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